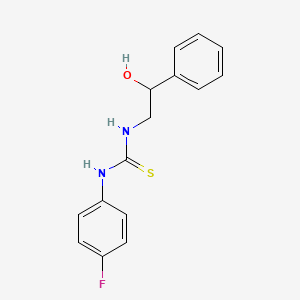

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-

CAS No.: 121541-06-8

Cat. No.: VC9098287

Molecular Formula: C15H15FN2OS

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 121541-06-8 |

|---|---|

| Molecular Formula | C15H15FN2OS |

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-3-(2-hydroxy-2-phenylethyl)thiourea |

| Standard InChI | InChI=1S/C15H15FN2OS/c16-12-6-8-13(9-7-12)18-15(20)17-10-14(19)11-4-2-1-3-5-11/h1-9,14,19H,10H2,(H2,17,18,20) |

| Standard InChI Key | CQOFVOYTTOVJTE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O |

| Canonical SMILES | C1=CC=C(C=C1)C(CNC(=S)NC2=CC=C(C=C2)F)O |

Introduction

Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, is a thiourea derivative that incorporates a 4-fluorophenyl group and a 2-hydroxy-2-phenylethyl moiety. This compound features a sulfur atom double-bonded to a carbon atom, which is also attached to two nitrogen atoms, each linked to different organic groups. The molecular formula of this compound is C15H15FN2OS, and its molecular weight is approximately 290.36 g/mol .

Synthesis Methods

The synthesis of Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, can be approached through several methods, typically involving the reaction of appropriate amines with isothiocyanates or thiourea precursors. Each method must be optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography.

Biological Activities and Potential Applications

Thiourea derivatives, including N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, are often studied for their biological activities. While specific research on this compound is limited, thiourea derivatives generally exhibit potential therapeutic applications, including anticancer and antimicrobial activities. The presence of a hydroxyl group may enhance solubility, which could influence its bioavailability and efficacy.

| Biological Activity | Potential Application |

|---|---|

| Anticancer Activity | Therapeutic Agent |

| Antimicrobial Activity | Infection Treatment |

| Antioxidant Activity | Protective Agent |

Interaction Studies

Interaction studies involving Thiourea, N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, focus on its binding affinity with biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound, which are essential for developing therapeutic applications.

Comparison with Similar Compounds

Similar compounds to N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- include other thiourea derivatives with different substituents. For example, N,N-Diethylthiourea and Phenylthiourea lack the fluorine and hydroxyl groups present in N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)-, which can affect their reactivity and biological activity.

| Compound | Key Features | Unique Aspects |

|---|---|---|

| N-(4-fluorophenyl)-N'-(2-hydroxy-2-phenylethyl)- | Contains fluorine; hydroxyl group enhances solubility | Potential anticancer activity |

| N,N-Diethylthiourea | Used in organic synthesis | Two ethyl groups increase steric hindrance |

| Phenylthiourea | Common in chemical applications | Lacks fluorine; simpler structure |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume